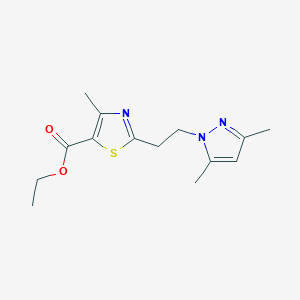

Ethyl 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methylthiazole-5-carboxylate

Description

Structural Significance of Thiazole-Pyrazole Hybrids in Medicinal Chemistry

The molecular architecture of this compound exemplifies the sophisticated design principles underlying modern heterocyclic hybrid compounds in pharmaceutical research. The compound features a thiazole ring system, characterized by its five-membered heterocyclic structure containing both nitrogen and sulfur atoms, which serves as a fundamental pharmacophore nucleus due to its diverse pharmaceutical applications. The thiazole scaffold present in this compound has demonstrated remarkable biological significance, being incorporated into more than 18 United States Food and Drug Administration-approved drugs, including recent breakthrough medications such as cefiderocol, the first siderophore antibiotic approved in 2019 for treating complicated urinary tract infections caused by multi-drug resistant Gram-negative bacteria. The strategic positioning of the ethyl carboxylate group at the 5-position of the thiazole ring enhances the compound's pharmacokinetic properties and provides additional sites for molecular interactions with biological targets.

The pyrazole moiety within this hybrid structure contributes a complementary set of biological activities that synergistically enhance the overall therapeutic potential of the compound. Pyrazole derivatives have been extensively studied for their diverse pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties. The 3,5-dimethyl substitution pattern on the pyrazole ring has been specifically identified as a favorable structural feature that enhances biological activity while maintaining appropriate drug-like properties. The ethyl linker connecting the pyrazole and thiazole components provides optimal spatial arrangement for simultaneous interaction with multiple biological targets, a key feature that distinguishes hybrid compounds from traditional single-pharmacophore drugs.

The molecular hybridization approach employed in the design of this compound represents a paradigm shift in medicinal chemistry toward multi-target drug discovery strategies. Several pyrazole-thiazole hybrids featuring two potentially bioactive pharmacophores have been synthesized using molecular hybridization approaches as target structures by medicinal chemists to modulate multiple drug targets simultaneously. This strategic design philosophy addresses the growing recognition that complex diseases often require intervention at multiple biological pathways rather than single-target approaches. The resulting hybrid compounds demonstrate enhanced efficacy, reduced drug resistance development, and improved therapeutic windows compared to their individual pharmacophore components.

Research into structure-activity relationships of thiazole-pyrazole hybrids has revealed critical insights into the molecular features responsible for biological activity. The presence of electron-donating groups such as methyl substituents on the pyrazole ring has been associated with enhanced antimicrobial and anticancer activities. Similarly, the carboxylate functionality on the thiazole ring provides essential pharmacokinetic properties including improved solubility and bioavailability. The spatial arrangement of these functional groups within the hybrid framework creates multiple binding sites that can simultaneously engage different amino acid residues within protein active sites, leading to more potent and selective biological activities.

Historical Development of Heterocyclic Compounds in Drug Discovery

The historical evolution of heterocyclic chemistry traces its origins to the introduction of organic chemistry in the 1800s, marking the beginning of a revolutionary era in pharmaceutical science that would eventually lead to compounds like this compound. The foundational work began with significant discoveries including Brugnatelli's separation of alloxan from uric acid in 1818, followed by Dobereiner's combination of sulfuric acid and starch to create furfural in 1832, establishing the fundamental principles of heterocyclic compound isolation and synthesis. The discovery of pyrrole through dry distillation of bones by Runge in 1834, occasionally referred to as "fiery oil," represented a crucial milestone in understanding five-membered heterocyclic structures that would later influence the development of pyrazole-containing compounds. The identification of indigo dye by Friedlander in 1906 marked a significant advancement that enabled agricultural industries to be replaced by synthetic chemistry techniques, demonstrating the practical applications of heterocyclic chemistry in industrial processes.

The twentieth century witnessed exponential growth in heterocyclic chemistry applications, particularly following Treibs' explanation of the biological origin of petroleum in 1936 through synthesis of chlorophyll derivatives from crude oil, which highlighted the natural occurrence and biological significance of heterocyclic structures. The pivotal discovery of the role of purines and pyrimidines in the genetic code in 1951, along with Chargaff's laws, established the fundamental importance of heterocyclic compounds in biological systems and provided the theoretical framework for understanding how synthetic heterocycles might interact with biological targets. These discoveries laid the groundwork for modern medicinal chemistry approaches that leverage heterocyclic scaffolds as privileged structures for drug development.

The development of thiazole chemistry specifically emerged as a distinct field within heterocyclic research, with the recognition that thiazole derivatives could serve as effective pharmacophore nuclei due to their various pharmaceutical applications. The thiazole scaffold gained prominence following the discovery of its wide range of biological activities including antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic properties. The systematic study of thiazole derivatives led to the development of numerous synthetic methodologies, including the fundamental Hantzsch synthesis of 1889, which refers to the reaction of alpha-halocarbonyl compounds with thioamides or thiourea to form thiazole rings.

The evolution of pyrazole chemistry paralleled developments in thiazole research, with scientists recognizing the unique properties conferred by the five-membered ring containing two nitrogen atoms. Pyrazole derivatives demonstrated exceptional versatility in biological systems, exhibiting activities ranging from analgesic and anti-inflammatory effects to antimicrobial and anticancer properties. The combination of historical knowledge about both thiazole and pyrazole chemistry ultimately converged in the modern era to enable the rational design of hybrid compounds that incorporate both pharmacophores within a single molecular framework.

Rationale for Studying Bicyclic Thiazole Derivatives

The scientific rationale for investigating bicyclic thiazole derivatives such as this compound stems from the compelling evidence that heterocyclic hybrid frameworks represent a burgeoning domain within drug discovery and medicinal chemistry, attracting considerable attention due to their superior therapeutic profiles. Thiazole pharmacophore fragments, inherent in natural products such as peptide alkaloids, metabolites, and cyclopeptides, have demonstrated a broad spectrum of pharmacological potentials that exceed those of individual heterocyclic components. The strategic approach of molecular hybridization has markedly enhanced drug efficacy, mitigated resistance to multiple drugs, and minimized toxicity concerns, making bicyclic thiazole derivatives particularly attractive targets for pharmaceutical development. The resultant thiazole-linked hybrids exhibit a myriad of medicinal properties including anticancer, antibacterial, anticonvulsant, antifungal, antiviral, and antioxidant activities, demonstrating the broad therapeutic potential of this compound class.

The molecular complexity inherent in bicyclic thiazole derivatives provides multiple advantages over traditional single-ring heterocycles in terms of target selectivity and biological activity. Thiazolo[4,5-d]pyrimidines, which serve as structural analogs to compounds like this compound, are fused heterocyclic ring systems that can be viewed as purine isosteres, representing the 7-thia-analogs of purines through replacement of nitrogen at position 7 with sulfur. This structural modification creates unique opportunities for biological target recognition while maintaining essential pharmacophoric features required for therapeutic activity. The structural resemblance to adenine and guanine and their related derivatives such as adenosine, guanosine, cyclic adenosine monophosphate, and cyclic guanosine monophosphate enables these compounds to interact with fundamental biological processes.

Contemporary research has revealed that bicyclic thiazole derivatives possess exceptional capacity for multi-target modulation, addressing the limitations of traditional single-target therapeutic approaches. The diversified and wide array of pharmacological activities of thiazole-pyrazole hybrids bestow anticancer, antifungal, antibacterial, analgesic, anti-inflammatory, antioxidant, antitubercular, antiviral, antiparasitic, and miscellaneous activities. Structure-activity relationship studies have identified specific molecular features responsible for these diverse biological effects, enabling rational design approaches for developing more effective and biotargeted candidates. The ability to simultaneously engage multiple biological pathways makes these compounds particularly valuable for treating complex diseases that require intervention at multiple molecular targets.

The pharmaceutical industry's increasing focus on addressing antibiotic resistance and cancer drug resistance has further emphasized the importance of studying bicyclic thiazole derivatives. Thiazoles, their benzofused systems, and thiazolidinone derivatives are widely recognized as nuclei of great value for obtaining molecules with various biological activities, including mechanisms that address antibiotic resistance at both bacterial-cell and community levels including biofilms. The development of resistance-breaking compounds has become a critical priority, and bicyclic thiazole derivatives offer unique structural features that can overcome existing resistance mechanisms while providing enhanced therapeutic efficacy. Recent research has focused on exploring structure-activity relationships and prospective clinical applications of thiazole derivatives that act as inhibitors of mechanisms underlying antibiotic resistance in the treatment of severe drug-resistant infections.

The synthetic accessibility and structural diversity possible with bicyclic thiazole derivatives provide additional compelling reasons for their continued investigation. Modern advances in heterocyclic chemistry have enabled the development of robust synthetic methodologies that allow rapid access to a wide variety of functionalized heterocyclic compounds, providing medicinal chemists with the ability to expand available drug-like chemical space. The development of innovative heterocyclic syntheses that allow for different bond-forming strategies are having significant impact in the pharmaceutical industry, making bicyclic thiazole derivatives increasingly attractive targets for drug development programs. The combination of synthetic accessibility, structural diversity, and proven biological activity makes compounds like this compound ideal candidates for comprehensive pharmaceutical research and development efforts.

Properties

IUPAC Name |

ethyl 2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2S/c1-5-19-14(18)13-11(4)15-12(20-13)6-7-17-10(3)8-9(2)16-17/h8H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZGOUPUGHNJANV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)CCN2C(=CC(=N2)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methylthiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrazole Ring: The synthesis begins with the preparation of 3,5-dimethyl-1H-pyrazole. This can be achieved through the condensation of acetylacetone with hydrazine hydrate under acidic conditions.

Alkylation: The next step involves the alkylation of the pyrazole ring with an appropriate alkyl halide, such as 2-bromoethyl ethyl ether, to introduce the ethyl group.

Thiazole Ring Formation: The thiazole ring is then constructed by reacting the alkylated pyrazole with a thioamide, such as thiourea, in the presence of a base like potassium hydroxide.

Esterification: Finally, the carboxylate ester group is introduced through esterification with ethanol and a suitable acid catalyst, such as sulfuric acid.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve similar steps but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of automated purification systems to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the pyrazole or thiazole rings, especially in the presence of strong nucleophiles like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrazole or thiazole derivatives.

Scientific Research Applications

Ethyl 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methylthiazole-5-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets. The pyrazole and thiazole rings can bind to active sites of enzymes or receptors, potentially inhibiting their activity. This binding can disrupt normal cellular processes, leading to the desired therapeutic effects, such as inhibition of cancer cell proliferation or reduction of inflammation.

Comparison with Similar Compounds

Structural Analog: Ethyl 2-[5-(4-Chlorophenyl)-1-(4-Fluorophenyl)-1H-Pyrazol-3-yl]-4-Methylthiazole-5-Carboxylate

Key Differences :

- Substituents : The pyrazole ring in this analog is substituted with 4-chlorophenyl and 4-fluorophenyl groups instead of 3,5-dimethyl groups.

- Crystallography: The compound crystallizes in a monoclinic system (space group $ P2_1/c $) with unit cell parameters $ a = 12.0296 \, \text{Å}, b = 19.4428 \, \text{Å}, c = 9.5847 \, \text{Å}, \beta = 112.922^\circ $, forming a one-dimensional chain structure along the $ a $-axis.

Structural Analog: Ethyl 2-(sec-Butylamino)-4-Methylthiazole-5-Carboxylate

Key Differences :

- Applications: Amino-substituted thiazoles are often explored as protease inhibitors or agrochemicals, whereas pyrazole-containing analogs may target kinase pathways.

Structural Analog: Ethyl 5-Amino-1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-Pyrazole-4-Carboxylate

Key Differences :

Comparative Data Table

Research Findings and Implications

- Steric vs.

- Crystallographic Trends : Analogs like exhibit intermolecular interactions (e.g., C–H···π, van der Waals) that stabilize crystal packing, a feature likely shared by the target compound.

- Synthetic Flexibility : The ethyl linker in the target compound allows modular substitution, enabling tailored pharmacokinetic profiles compared to rigid phenyl-substituted analogs.

Biological Activity

Ethyl 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methylthiazole-5-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 282.37 g/mol. Its structure includes a thiazole ring, which is known for its diverse biological activities, and a pyrazole moiety that enhances its pharmacological profile.

Biological Activities

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole and pyrazole derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. In particular, thiazoles have been reported to inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest . The structure-activity relationship (SAR) analysis indicates that substituents on the thiazole ring can significantly enhance activity against specific tumors.

2. Antimicrobial Properties

this compound may exhibit antimicrobial properties. Thiazole derivatives have been documented to possess activity against bacterial strains, including resistant strains of Mycobacterium . The presence of the pyrazole group may further contribute to this antimicrobial activity by enhancing the compound's ability to penetrate bacterial membranes.

3. Anti-inflammatory Effects

Thiazoles are also recognized for their anti-inflammatory properties. Compounds similar to this compound have been studied for their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways . This suggests a potential therapeutic role in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

The mechanisms underlying the biological activities of this compound involve multiple pathways:

- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Inhibition of Enzymatic Activity : Thiazoles often act as inhibitors of key enzymes involved in inflammation and tumor progression.

- Membrane Disruption : The lipophilic nature of pyrazole derivatives aids in disrupting microbial membranes, enhancing their antimicrobial efficacy.

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methylthiazole-5-carboxylate, and how can reaction conditions be controlled to maximize yield?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core followed by functionalization with pyrazole derivatives. Key steps include:

- Thiazole ring formation : Cyclization of thiourea derivatives with α-halo ketones under reflux conditions (e.g., ethanol at 80°C) .

- Pyrazole coupling : Reaction of the thiazole intermediate with 3,5-dimethylpyrazole using a nucleophilic substitution or cross-coupling reaction (e.g., Cu-catalyzed) .

- Condition optimization : Control of temperature (±2°C), pH (neutral to slightly acidic), and solvent polarity (e.g., DMF for solubility) to minimize side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >90% purity .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

- NMR Spectroscopy : 1H/13C NMR confirms substituent positions (e.g., methyl groups on pyrazole at δ 2.1–2.3 ppm; thiazole protons at δ 6.8–7.2 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ peak at m/z 335.1234) .

- IR Spectroscopy : Identifies ester carbonyl (C=O stretch at ~1700 cm⁻¹) and C-N bonds in thiazole (~1550 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations be integrated into the design and optimization of synthesis pathways for this compound?

Methodological Answer:

- Reaction Path Prediction : Tools like density functional theory (DFT) calculate transition-state energies to identify favorable pathways (e.g., pyrazole coupling vs. competing side reactions) .

- Solvent Effects : COSMO-RS simulations predict solvent interactions to optimize reaction media (e.g., ethanol vs. acetonitrile for yield improvement) .

- Machine Learning : Training models on existing pyrazole-thiazole reaction datasets to predict optimal catalysts (e.g., Pd vs. Cu) and temperatures .

Q. What strategies are recommended for resolving contradictions in biological activity data across studies involving structurally similar pyrazole-thiazole hybrids?

Methodological Answer:

- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects using analogs (e.g., methyl vs. trifluoromethyl groups on pyrazole) to isolate activity drivers .

- Standardized Assays : Replicate studies under uniform conditions (e.g., IC50 measurements in the same cell line, such as HeLa or MCF-7) .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to pooled data from multiple studies to identify outliers or confounding variables (e.g., solvent residues affecting cytotoxicity) .

Q. How does the presence of specific substituents (e.g., methyl groups on pyrazole) influence the compound's reactivity and interaction with biological targets?

Methodological Answer:

- Electronic Effects : Methyl groups on pyrazole enhance electron density at the N1 position, increasing nucleophilicity for covalent interactions with biological targets (e.g., kinase ATP-binding pockets) .

- Steric Effects : Bulky substituents (e.g., 4-methoxyphenyl) may hinder binding to shallow protein pockets, reducing potency .

- Hydrophobic Interactions : Methyl groups improve lipophilicity (logP ~2.5), enhancing membrane permeability in cellular assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.